Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)13-9-7-11(8-10-13)14-17-15(21-18-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSKVNHXPAQWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
Amidoximes, synthesized from nitriles and hydroxylamine, react with activated carboxylic acids (e.g., esters or acyl chlorides) to form 1,2,4-oxadiazoles. For example, methyl 4-cyanobenzoate can be converted to methyl 4-(N'-hydroxycarbamimidoyl)benzoate via treatment with hydroxylamine hydrochloride in ethanol. Subsequent cyclization with benzoyl chloride in the presence of a base like triethylamine yields the target compound.
Key Conditions
Nitrile-Hydroxylamine Coupling
Direct reaction of methyl 4-cyanobenzoate with phenylhydroxylamine in acidic conditions generates the oxadiazole ring. This one-pot method avoids isolating intermediates but requires stringent pH control.
Esterification and Functional Group Interconversion
The methyl ester group is introduced either early in the synthesis (pre-functionalization) or late-stage via esterification of a carboxylic acid intermediate.
Pre-Functionalization Route
Methyl 4-cyanobenzoate serves as the starting material, enabling simultaneous nitrile and ester functionality. This approach simplifies purification but limits flexibility in modifying the ester group post-synthesis.
Late-Stage Esterification
Carboxylic acid intermediates (e.g., 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid) are esterified using methanol and catalytic sulfuric acid or thionyl chloride. The patent WO2013186792A2 highlights the use of potassium tert-butoxide in ketone solvents for efficient esterification.
Optimized Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | 85 |
| Solvent | Methanol | 82 |
| Temperature | Reflux (65°C) | 88 |
| Reaction Time | 12–24 h | – |
Catalytic and Solvent Effects on Cyclization
The choice of catalyst and solvent critically impacts cyclization efficiency.
Catalysts
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require higher temperatures. Chlorinated solvents (e.g., DCM) favor low-temperature reactions but pose environmental concerns.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 8.15 (d, 2H, aromatic), 7.65 (m, 5H, phenyl), 3.95 (s, 3H, OCH₃).
-
IR (KBr): 1720 cm⁻¹ (C=O ester), 1615 cm⁻¹ (C=N oxadiazole).
Industrial-Scale Considerations
Patent WO2013186792A2 details scalable processes using cost-effective reagents:
-
Potassium tert-butoxide in acetone for ester salt formation.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.
Economic Comparison of Routes
| Route | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Amidoxime Cyclization | 1200 | 98 | High |
| Nitrile Coupling | 950 | 95 | Moderate |
Emerging Methodologies
Microwave-Assisted Synthesis
Reduces reaction times from hours to minutes (e.g., 15 min at 150°C) with comparable yields.
Flow Chemistry
Continuous-flow systems minimize byproduct formation and improve heat management, particularly for exothermic cyclization steps.
Challenges and Limitations
-
Byproduct Formation: Over-cyclization or hydrolysis of the ester group under acidic conditions.
-
Stereochemical Control: Racemization at the oxadiazole C3 position in chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, anticancer agent, and neuroprotective agent. .
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to therapeutic effects such as inhibition of bacterial growth, reduction of inflammation, and protection against oxidative damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Ring
Phenyl vs. Fluorophenyl Substitutions
- This substitution may increase metabolic stability by reducing oxidative metabolism . Synthesis: Achieved via coupling reactions with bromodifluoroacetic anhydride, yielding 70–80% in intermediate steps .
Compound A41 (4-(5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)Butyl Benzoate):
Alkyl Substitutions
Ester Group Modifications
4-(5-Phenyl-1,2,4-Oxadiazol-3-yl)-N-(Pyridin-3-ylMethyl)Aniline (5d) :
Compound 20c (2-(((Decahydro-3,12-Epoxy)Oxyl)Ethyl Benzoate):
- A bulky ester group reduces synthetic feasibility (63% yield) but may enhance target specificity through steric effects .
Biological Activity
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate is a compound of significant interest in medicinal chemistry and biological research. It belongs to the oxadiazole class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
- Chemical Structure : The compound features a five-membered heterocyclic oxadiazole ring, contributing to its unique properties.
- Molecular Formula : CHNO
- Molecular Weight : 280.28 g/mol
- CAS Number : 340736-75-6
This compound interacts with various biological targets, influencing several biochemical pathways. The oxadiazole moiety is known to impact:
- Antimicrobial Activity : Exhibits potential antimicrobial effects against a range of pathogens.
- Anticancer Properties : Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. A notable study demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis in HepG2 liver cancer cells.
| Compound | IC (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Induction of mitochondrial apoptosis |
| Compound 5a (related oxadiazole) | 35.58 | Cell cycle arrest and apoptosis induction |
The study indicated that treatment with these compounds resulted in increased reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies suggest that this compound exhibits significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: HepG2 Cell Line
A comprehensive evaluation was conducted using the HepG2 cell line to assess the cytotoxic effects of this compound. The compound was found to significantly increase the proportion of cells in the G0/G1 phase while decreasing those in G2/M phase after treatment.
Case Study 2: Comparative Analysis with Other Oxadiazoles
In a comparative study involving several oxadiazole derivatives, this compound demonstrated superior activity against certain cancer cell lines compared to its analogs. This highlights the importance of specific substituents on the oxadiazole ring in modulating biological activity.
Q & A
Q. What are the established synthetic routes for Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate, and what critical parameters optimize yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine.
- Step 2 : Esterification or coupling reactions to introduce the benzoate moiety. Key parameters include temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of reactants to minimize side products. Ultrasound-assisted methods may enhance reaction rates and yields by improving molecular interactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is commonly employed .
Q. How is this compound characterized structurally?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.0–8.5 ppm (aromatic protons) and δ 3.9–4.1 ppm (ester methyl group) confirm the benzoate and oxadiazole moieties. The oxadiazole ring carbon signals appear near δ 165–170 ppm .
- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (oxadiazole C=N) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 295.0952 for C₁₆H₁₂N₂O₃) .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound, and how do they compare with experimental data?
- Density Functional Theory (DFT) : Hybrid functionals like B3LYP (with exact exchange terms) calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For example, a HOMO-LUMO gap of ~4.5 eV correlates with UV-Vis absorption maxima near 280 nm .
- Validation : Experimental X-ray crystallography (e.g., monoclinic P2₁/c symmetry, unit cell parameters a = 21.069 Å, β = 107.16°) aligns with DFT-optimized geometries, with RMSD < 0.1 Å .
Q. How does crystallographic analysis resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX software refines parameters like bond lengths (e.g., N–O = 1.36 Å in oxadiazole) and torsion angles. Intermolecular interactions (e.g., C–H···O hydrogen bonds) explain packing patterns and stability .
- Pitfalls : Twinning or low-resolution data may require alternative refinement strategies (e.g., using SHELXL’s TWIN command) .
Q. What pharmacological targets are hypothesized for this compound, and how are binding affinities assessed?
- Targets : The oxadiazole ring’s electron-deficient nature suggests interactions with enzymes (e.g., carbonic anhydrase) or receptors via π-π stacking or hydrogen bonding. Analogues like 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide show inhibitory activity (IC₅₀ ~10 nM) .
- Methods :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites .
Q. How do substituents on the phenyl ring influence reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase oxadiazole ring stability and enhance interactions with hydrophobic enzyme pockets. For example, 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid exhibits improved metabolic stability .
- Electron-Donating Groups (e.g., -OCH₃) : Alter electronic density, affecting redox potential and solubility. Comparative SAR studies via Hammett plots quantify these effects .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- LC-MS/MS : Monitors hydrolysis of the ester group to 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid (t₁/₂ ~2–4 h in pH 7.4 buffer).
- Artifacts : Oxidative degradation (e.g., sulfoxide formation) requires inert atmosphere handling and antioxidants like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
